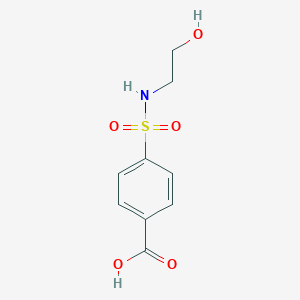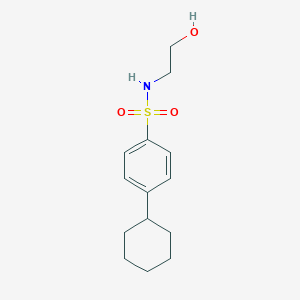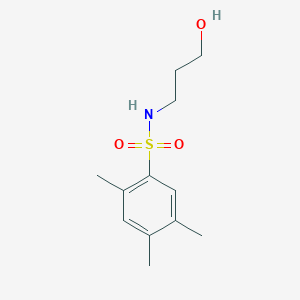![molecular formula C17H18N2O2S B498791 2-{[1-(2-phenoxyethyl)-1H-1,3-benzodiazol-2-yl]sulfanyl}ethan-1-ol](/img/structure/B498791.png)
2-{[1-(2-phenoxyethyl)-1H-1,3-benzodiazol-2-yl]sulfanyl}ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[1-(2-phenoxyethyl)-1H-1,3-benzodiazol-2-yl]sulfanyl}ethan-1-ol: is an organic compound that belongs to the benzimidazole class. This compound is characterized by the presence of a benzimidazole ring fused with a phenoxyethyl group and a thioethanol moiety. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-{[1-(2-phenoxyethyl)-1H-1,3-benzodiazol-2-yl]sulfanyl}ethan-1-ol typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of Phenoxyethyl Group: The phenoxyethyl group is introduced through a nucleophilic substitution reaction, where the benzimidazole core reacts with 2-phenoxyethyl bromide in the presence of a base such as potassium carbonate.
Thioethanol Addition: The final step involves the addition of thioethanol to the benzimidazole derivative through a thiol-ene reaction, typically catalyzed by a radical initiator like azobisisobutyronitrile (AIBN).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The thioethanol moiety can undergo oxidation to form sulfoxides or sulfones.
Reduction: The benzimidazole ring can be reduced under specific conditions to yield dihydrobenzimidazole derivatives.
Substitution: The phenoxyethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) are used to facilitate nucleophilic substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrobenzimidazole derivatives.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as a building block for the synthesis of more complex molecules.
- Acts as a ligand in coordination chemistry.
Biology:
- Investigated for its potential antimicrobial and antifungal properties.
- Studied for its role in enzyme inhibition.
Medicine:
- Explored as a potential therapeutic agent for various diseases due to its benzimidazole core, which is known for its pharmacological activities.
Industry:
- Utilized in the development of new materials with specific properties.
- Employed in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-{[1-(2-phenoxyethyl)-1H-1,3-benzodiazol-2-yl]sulfanyl}ethan-1-ol is primarily attributed to its ability to interact with biological macromolecules. The benzimidazole core can bind to enzymes and receptors, inhibiting their activity. The phenoxyethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes. The thioethanol moiety can form covalent bonds with target proteins, leading to irreversible inhibition.
Comparison with Similar Compounds
2-Phenoxyethylbenzimidazole: Lacks the thioethanol moiety, making it less reactive in certain chemical reactions.
2-Methylbenzimidazole: Does not have the phenoxyethyl group, resulting in different biological activities.
2-Thiobenzimidazole: Contains a thiol group but lacks the phenoxyethyl moiety, affecting its solubility and reactivity.
Uniqueness: 2-{[1-(2-phenoxyethyl)-1H-1,3-benzodiazol-2-yl]sulfanyl}ethan-1-ol is unique due to the combination of the benzimidazole core, phenoxyethyl group, and thioethanol moiety. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
Molecular Formula |
C17H18N2O2S |
|---|---|
Molecular Weight |
314.4g/mol |
IUPAC Name |
2-[1-(2-phenoxyethyl)benzimidazol-2-yl]sulfanylethanol |
InChI |
InChI=1S/C17H18N2O2S/c20-11-13-22-17-18-15-8-4-5-9-16(15)19(17)10-12-21-14-6-2-1-3-7-14/h1-9,20H,10-13H2 |
InChI Key |
MRVUCSYJWZHIBT-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2SCCO |
Canonical SMILES |
C1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2SCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,4-dimethylphenyl)-1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B498708.png)
![N-(2,4-dimethylphenyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B498709.png)
![N-(2,3-dimethylphenyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B498710.png)
![6-(1-pyrrolidinylsulfonyl)benzo[cd]indol-2(1H)-one](/img/structure/B498711.png)



![N-[3-acetyl-1-(butylsulfonyl)-2-methyl-1H-indol-5-yl]-1-butanesulfonamide](/img/structure/B498719.png)
![ethyl 1-(butylsulfonyl)-5-[(butylsulfonyl)amino]-2-methyl-1H-indole-3-carboxylate](/img/structure/B498721.png)
![N-[5-(aminosulfonyl)-2-chlorophenyl]-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B498725.png)

![2-methoxyethyl 1-(butylsulfonyl)-5-[(butylsulfonyl)amino]-2-methyl-1H-indole-3-carboxylate](/img/structure/B498729.png)
![methyl 1-(butylsulfonyl)-5-[(butylsulfonyl)amino]-2-ethyl-1H-indole-3-carboxylate](/img/structure/B498730.png)
![N-[9-(butylsulfonyl)-4-oxo-2,3,4,9-tetrahydro-1H-carbazol-6-yl]-1-butanesulfonamide](/img/structure/B498731.png)
